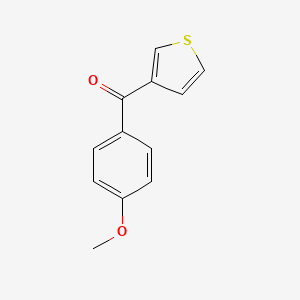

3-(4-Methoxybenzoyl)thiophene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562445 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5064-00-6 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 4 Methoxybenzoyl Thiophene and Its Analogues

Direct Synthesis Approaches for 3-(4-Methoxybenzoyl)thiophene

Direct methods aim to introduce the 4-methoxybenzoyl group onto a pre-existing thiophene (B33073) ring. These approaches are often the most step-economical but can be complicated by issues of regioselectivity.

Friedel-Crafts Acylation Strategies on Thiophene Scaffolds

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing acyl groups. However, its application to unsubstituted thiophene for the synthesis of the 3-acyl isomer is not straightforward. Electrophilic substitution on the thiophene ring, including Friedel-Crafts acylation, preferentially occurs at the C2-position due to the greater stabilization of the cationic intermediate. researchgate.net Attack at the 2-position allows for the positive charge to be delocalized over three resonance structures, whereas attack at the 3-position results in a less stable intermediate with only two resonance contributors. researchgate.net

For instance, the acylation of thiophene with N-(4-methoxybenzoyl)benzotriazole in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst yields (4-methoxyphenyl)(2-thienyl)methanone, the C2-acylated product, in 78% yield. wikipedia.org This highlights the inherent challenge in achieving direct C3-acylation on an unsubstituted thiophene ring.

To overcome this regioselectivity issue, one strategy involves using a thiophene scaffold that is already substituted at the C3 position with a group that directs incoming electrophiles to other positions on the ring. A study on the aroylation of 3-acetylthiophene (B72516) with 4-methoxybenzoyl chloride in the presence of aluminum chloride (AlCl₃) demonstrates this principle. researchgate.net The acetyl group at C3 deactivates the ring but directs the incoming acylium ion primarily to the C5 position, leading to the formation of a diketone. researchgate.net

Table 1: Friedel-Crafts Acylation on Thiophene Scaffolds

| Starting Material | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene | N-(4-methoxybenzoyl)benzotriazole | TiCl₄ | (4-Methoxyphenyl)(2-thienyl)methanone | 78 | wikipedia.org |

Note: Yield for the acylation of 3-acetylthiophene was not specified in the reference.

Metal-Catalyzed Coupling Reactions in Thiophene Functionalization

Transition metal-catalyzed cross-coupling reactions provide a powerful and regiocontrolled alternative for the synthesis of this compound. pitt.edu These methods typically involve the coupling of a 3-thienyl organometallic reagent with a 4-methoxybenzoyl electrophile.

A viable strategy is the Negishi coupling, which pairs an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This approach would involve two key steps:

Formation of the Organozinc Reagent : 3-Bromothiophene can be converted into a stable 3-thienylzinc halide reagent through direct insertion of activated zinc. researchgate.net

Cross-Coupling : The resulting 3-thienylzinc halide is then coupled with 4-methoxybenzoyl chloride in the presence of a palladium or nickel catalyst, such as Pd(PPh₃)₄ or Ni(acac)₂. wikipedia.org

This methodology allows for the precise formation of the C-C bond at the C3 position of the thiophene ring, avoiding the regioselectivity problems associated with Friedel-Crafts acylation. Similarly, Suzuki-Miyaura coupling, which utilizes an organoboron species, can be employed by reacting 3-thienylboronic acid with 4-methoxybenzoyl chloride under palladium catalysis. udg.edulibretexts.orgtcichemicals.com These coupling reactions are noted for their high functional group tolerance and are standard procedures for constructing biaryl and aryl-ketone structures. lnu.edu.cn

One-Pot Synthetic Procedures for Polyfunctionalized Thiophenes

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. A notable one-pot procedure has been developed for synthesizing polyfunctionalized thiophenes that can be applied to create structures analogous to this compound. lnu.edu.cn This method involves an amine-mediated reaction of substrates containing an electron-withdrawing group (EWG) and a 1,3-dithiole moiety. lnu.edu.cn

In this reaction, a 4-methoxybenzoyl substituted substrate can be transformed into a 3-(4-methoxyphenyl) substituted thiophene in a single step with a 68% yield. lnu.edu.cn While the product is a 3-arylthiophene rather than a 3-aroylthiophene, this one-pot method demonstrates a powerful strategy for accessing highly substituted thiophenes with a specific substitution pattern at the C3 position. The reaction proceeds under mild conditions and provides an alternative to metal-catalyzed cross-coupling for certain aryl-thienyl compounds. lnu.edu.cn

Table 2: One-Pot Synthesis of a 3-Aryl Thiophene Analogue

| Substrate (1g) | Amine | Conditions | Product (2g) | Yield (%) | Reference |

|---|

Synthesis of Related Thiophene Derivatives Bearing the 4-Methoxybenzoyl Moiety

Beyond the direct synthesis of the parent compound, numerous methods exist for constructing the thiophene ring itself, allowing for the incorporation of the 4-methoxybenzoyl moiety into more complex derivatives.

Annulation Reactions of Suitably Substituted Precursors

Annulation, or ring-forming reactions, are a cornerstone of heterocyclic synthesis, providing regioselective access to thiophene derivatives. The Gewald aminothiophene synthesis is a prominent example of a multicomponent annulation reaction. wikipedia.orgderpharmachemica.comumich.edu This reaction typically involves the condensation of a carbonyl compound, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.org

A highly relevant example is the synthesis of 2-amino-3-(4-methoxybenzoyl)thiophene. thieme-connect.com This compound is prepared via a Gewald reaction where 3-(4-methoxyphenyl)-3-oxopropanenitrile (B1584734) serves as the active methylene component, which condenses with a mercaptoacetaldehyde (B1617137) equivalent (from 2,5-dihydroxy-1,4-dithiane) in the presence of a fiber-supported amine catalyst. thieme-connect.comthieme-connect.com This method provides the target 3-aroylthiophene derivative in a high yield of 80%. thieme-connect.com

Table 3: Gewald Annulation for a 4-Methoxybenzoyl Thiophene Derivative

| Active Methylene Nitrile | Sulfur Source Equivalent | Catalyst | Product | Yield (%) | Reference |

|---|

Amine-Mediated Ring Opening and Subsequent Ring Closure Pathways

A novel and efficient route to highly substituted thiophenes utilizes an amine-mediated ring-opening and subsequent intramolecular annulation sequence. lnu.edu.cn This one-pot reaction begins with an electron-withdrawing group (EWG)-activated 2-methylene-1,3-dithiole. wikipedia.orglnu.edu.cn

The mechanism is initiated by the nucleophilic attack of an amine on the dithiole ring, leading to its opening. The resulting intermediate then undergoes an intramolecular cyclization, driven by the attack of a newly formed sulfur anion onto a nitrile or other electrophilic group, followed by elimination to form the aromatic thiophene ring. lnu.edu.cn This tandem reaction proceeds efficiently under mild conditions. For example, reacting a 1,3-dithiole substrate with various primary aliphatic amines like n-butylamine or benzylamine (B48309) results in alkylamino-substituted thiophenes in yields ranging from 73-78%. lnu.edu.cn This strategy represents a flexible and innovative method for the regioselective preparation of polyfunctionalized thiophene derivatives from open-chain precursors. lnu.edu.cn

Wittig Reaction in Thiophene-Based Compound Synthesis

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. masterorganicchemistry.comwikipedia.orgnumberanalytics.comchemistrysteps.com While direct intermolecular Wittig reactions to form complex benzoylthiophenes are less common, the intramolecular variant presents a strategic approach to construct fused thiophene systems and their analogues.

An intramolecular Wittig reaction can be employed to synthesize functionalized benzothiophenes. acs.orgrsc.org This approach typically involves a starting material containing both a phosphonium (B103445) salt and a carbonyl group (or a precursor that can be converted to a carbonyl). The key intermediates in this process are phosphorus ylides, which can be generated in situ. acs.orgacs.org For instance, the reaction can be initiated by the addition of a phosphine (B1218219), such as tributylphosphine, to an aldehyde, followed by acylation and deprotonation to form the ylide. This ylide then undergoes an intramolecular cyclization with a thioester functionality to yield the benzothiophene (B83047) ring system. acs.org

A general representation of this strategy involves the reaction of a suitably substituted thiosalicylaldehyde derivative with an acid chloride in a one-step procedure to afford functionalized benzothiophenes. acs.org This method is advantageous as it often proceeds under mild conditions and can tolerate a variety of functional groups.

The synthesis of various heterocyclic compounds, including those containing a thiophene ring, has been achieved through intramolecular Wittig reactions. clockss.orgscispace.com These reactions often proceed through the formation of a 1,2-oxaphosphetane intermediate, which then eliminates phosphine oxide to form the alkene. clockss.org The versatility of this reaction allows for the construction of not only five-membered rings but also larger heterocyclic systems. clockss.org

Buchwald-Hartwig Amination for Functionalized Thiophenes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds, particularly in the synthesis of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the functionalization of thiophene rings, allowing for the introduction of various amine substituents to create analogues of this compound.

The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

In the context of thiophene chemistry, the Buchwald-Hartwig amination has been successfully applied to the synthesis of N-aryl-aminothiophenes. For example, the coupling of aminothiophenecarboxylates with substituted halopyridines has been achieved using a palladium acetate (B1210297) catalyst with a Xantphos ligand and cesium carbonate as the base. researchgate.net This demonstrates the reaction's utility in coupling aminothiophenes with other heterocyclic systems. The reactivity in these couplings often follows the trend of I > Br > Cl for the halide. researchgate.net

The versatility of the Buchwald-Hartwig amination is further highlighted by its application in the synthesis of complex pharmaceutical compounds. For instance, the drug Brexpiprazole, which contains a benzo[b]thiophene moiety, is synthesized on a large scale using a palladium-catalyzed N-arylation reaction between 4-bromobenzo[b]thiophene (B1340190) and a piperazine (B1678402) derivative. rsc.org This underscores the robustness and industrial applicability of the Buchwald-Hartwig amination for creating functionalized thiophene-containing molecules.

A variety of ligands have been developed to enhance the efficiency and scope of the Buchwald-Hartwig amination, including bidentate phosphine ligands like BINAP and DPEPhos, which have proven effective for the coupling of primary amines. wikipedia.org The choice of ligand and base is crucial and often needs to be optimized for specific substrates to achieve high yields and selectivity. researchgate.net

Synthetic Routes Involving Methoxybenzoyl Chloride

The introduction of the 4-methoxybenzoyl group onto a thiophene ring is a key step in the synthesis of the target compound. Friedel-Crafts acylation is a classic and direct method for achieving this transformation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.comrsc.orggoogle.com

The reaction of 3-acetylthiophene with 4-methoxybenzoyl chloride in the presence of aluminum chloride (AlCl₃) has been reported to yield the corresponding diketone. researchgate.net This demonstrates the feasibility of acylating a substituted thiophene ring with 4-methoxybenzoyl chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich thiophene ring.

In a more complex example, the synthesis of 3-(benzenesulfonyl)-N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine involves a Friedel-Crafts acylation step where 3-methoxybenzoyl chloride is used to install the benzoyl group at the 5-position of the thiophene ring. vulcanchem.com Although this example uses the 3-methoxy isomer, the principle is directly applicable to the use of 4-methoxybenzoyl chloride.

The general conditions for Friedel-Crafts acylation of thiophenes typically involve the use of a Lewis acid such as AlCl₃, SnCl₄, or TiCl₄. rsc.org The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the acylation.

General Synthetic Strategies for Thiophene Nucleus Formation

The construction of the thiophene ring itself is a fundamental aspect of synthesizing this compound and its analogues. Several classical and modern methods are available for this purpose.

The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to start with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org This method is particularly useful for creating thiophenes with an amino group at the 2-position, which can then be further functionalized.

The Paal-Knorr thiophene synthesis is another fundamental method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgpharmaguideline.comchem-station.comuobaghdad.edu.iq Commonly used sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orgchem-station.comuobaghdad.edu.iqderpharmachemica.com These reagents also act as dehydrating agents, driving the reaction towards the formation of the thiophene ring. organic-chemistry.orguobaghdad.edu.iq While the exact mechanism is still a subject of some discussion, it is generally accepted that it proceeds through the formation of a thioketone intermediate rather than the sulfurization of a furan. organic-chemistry.org

The Hinsberg synthesis offers a route to thiophene-2,5-dicarboxylates through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. derpharmachemica.comresearchgate.netslideshare.net The reaction proceeds via two consecutive aldol-type condensations. derpharmachemica.comresearchgate.net The initial product is often an ester-acid which can be hydrolyzed to the corresponding diacid. derpharmachemica.comresearchgate.net This method provides a pathway to thiophenes with substituents at the 3- and 4-positions.

Below is a table summarizing these general synthetic strategies for thiophene nucleus formation.

| Reaction Name | Starting Materials | Key Reagents | Product Type | Reference(s) |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophenes | wikipedia.orgorganic-chemistry.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | P₄S₁₀, Lawesson's Reagent | Substituted Thiophenes | organic-chemistry.orgpharmaguideline.comchem-station.comuobaghdad.edu.iqderpharmachemica.com |

| Hinsberg Synthesis | 1,2-Dicarbonyl Compound, Diethyl thiodiacetate | Strong Base | Thiophene-2,5-dicarboxylates | derpharmachemica.comresearchgate.netslideshare.net |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 3-(4-methoxybenzoyl)thiophene. researchgate.net It provides precise information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C), allowing for the unambiguous assignment of the molecular structure. ipb.pt

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in both the thiophene (B33073) and the 4-methoxybenzoyl moieties. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the thiophene ring appear as multiplets. hmdb.cahmdb.ca The protons on the methoxy-substituted benzene (B151609) ring typically show a characteristic doublet of doublets pattern. A sharp singlet corresponding to the three protons of the methoxy (B1213986) group (OCH₃) is also a key feature of the spectrum. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-2/H-5 | 7.71-7.75 | m | - |

| Thiophene H-4 | 7.62-7.64 | m | - |

| Benzene H-2', H-6' | 7.80-7.83 | d | 8.0 |

| Benzene H-3', H-5' | 6.96-6.98 | d | 8.4 |

| Methoxy (OCH₃) | 3.90 | s | - |

Note: The chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. hmdb.cahmdb.ca The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is typically observed at a downfield chemical shift, a characteristic feature for ketones. The carbon atoms of the thiophene and benzene rings appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by their position and substitution. The methoxy carbon gives a signal in the aliphatic region.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 188.28 |

| Thiophene C-3 | 143.63 |

| Thiophene C-2/C-5 | 134.93, 128.03 |

| Thiophene C-4 | 134.29 |

| Benzene C-1' | 130.49 |

| Benzene C-4' | 163.04 |

| Benzene C-2', C-6' | 132.45 |

| Benzene C-3', C-5' | 113.49 |

| Methoxy (OCH₃) | 55.50 |

Note: The chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions.

Advanced NMR Techniques for Structural Assignment

For a more detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netipb.ptnptel.ac.in These include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons within the thiophene and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between the thiophene ring, the carbonyl group, and the methoxybenzoyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. researchgate.netipb.pt

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. pressbooks.pubresearchgate.net The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. rsc.orgamazonaws.comtandfonline.com

A prominent feature in the spectrum is the strong absorption band corresponding to the C=O stretching vibration of the benzoyl ketone, typically appearing in the region of 1630-1680 cm⁻¹. rsc.org The C-O stretching vibrations of the methoxy group and the aromatic ether linkage are also readily identifiable. Vibrations associated with the C-H bonds of the aromatic rings and the methoxy group, as well as the C=C and C-S stretching vibrations of the thiophene ring, contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound. rsc.orgamazonaws.com

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1646 | Strong |

| Aromatic C=C Stretch | 1598, 1505 | Medium to Strong |

| C-O Stretch (Ether) | 1262, 1170 | Strong |

| C-S Stretch (Thiophene) | ~849 | Medium |

| Aromatic C-H Bending | ~761 | Medium |

Note: The frequencies are representative and may show slight variations.

Laser-Raman Spectroscopy for Molecular Vibrations

Laser-Raman spectroscopy provides complementary information to FT-IR spectroscopy regarding the vibrational modes of a molecule. bris.ac.ukstfc.ac.ukrenishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-S bond of the thiophene ring. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. uomustansiriyah.edu.iq The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* transitions associated with the conjugated system formed by the thiophene ring, the benzoyl group, and the methoxy-substituted benzene ring. rsc.orgglobalresearchonline.netevitachem.com

The presence of the extended conjugation in this compound results in absorption maxima at longer wavelengths compared to the individual chromophores. biointerfaceresearch.comnii.ac.jp The spectrum typically shows strong absorption bands in the UV region. tandfonline.comresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. biointerfaceresearch.com

Table 4: Representative UV-Vis Absorption Data for Thiophene Derivatives

| Transition | λmax (nm) | Solvent |

| π → π | ~294 | Acetonitrile |

| π → π | ~255-275 | Ethanol/Hexane |

Note: The absorption maxima are representative for similar thiophene derivatives and may vary for this compound. Specific experimental data for this compound is needed for precise values. nii.ac.jp

Single-Crystal X-ray Diffraction Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic information exists for structurally related molecules, such as 3,4-Bis[(4-methoxybenzoyl)methylsulfanyl]thiophene iucr.orgnih.gov and 3-(4-Methoxybenzyl)-1-benzothiophene iucr.orgnih.gov, these compounds possess different functional groups or linkers that significantly alter their three-dimensional structure, bond parameters, and intermolecular interactions.

Therefore, a detailed analysis based on experimental single-crystal X-ray diffraction for this compound cannot be provided at this time. The following subsections, which are contingent on the availability of such data, remain unpopulated.

Detailed experimental data on bond lengths and angles for this compound are not available from single-crystal X-ray analysis in the searched resources.

An analysis of the specific intermolecular forces, such as hydrogen bonds or other weak interactions governing the crystal packing of this compound, cannot be conducted without experimental diffraction data.

The fundamental crystallographic parameters for this compound have not been reported in the searched literature.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Theoretical investigations into 3-(4-Methoxybenzoyl)thiophene and related compounds heavily rely on DFT and TD-DFT methods to predict their molecular and electronic properties. These computational tools have proven invaluable for understanding the behavior of such molecules at the atomic level.

Selection and Validation of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For thiophene (B33073) derivatives, a variety of combinations have been employed and validated against experimental data where available.

A frequently utilized functional for studying similar thiophene-containing molecules is B3LYP (Becke, 3-parameter, Lee–Yang–Parr). This hybrid functional often provides a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties. For instance, in the computational analysis of a related compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, the B3LYP functional was paired with the 6-311+G(d,p) basis set to achieve optimized geometry and analyze its electronic structure. niscpr.res.inresearchgate.net This basis set is a triple-split valence basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens, allowing for a more accurate description of electron distribution, particularly in systems with heteroatoms and potential for hydrogen bonding.

Other functionals are also considered to capture different aspects of the electronic structure more accurately. For example, CAM-B3LYP , a long-range corrected hybrid functional, is often employed for calculations involving charge transfer excitations. The M06-2X functional, a high-nonlocality functional, is known for its good performance in systems with non-covalent interactions. While specific validation studies on this compound with this range of functionals are not extensively documented in readily available literature, the selection of B3LYP/6-311+G(d,p) for a closely related, more complex molecule suggests its suitability as a starting point for reliable predictions.

Table 1: Commonly Employed Functionals and Basis Sets in DFT Studies of Thiophene Derivatives

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid GGA | Good balance of accuracy and computational cost for general properties. |

| B3PW91 | Hybrid GGA | Similar to B3LYP, often used for comparative studies. |

| CAM-B3LYP | Long-range Corrected Hybrid | Improved description of charge-transfer excitations and long-range interactions. |

| WB97XD | Range-Separated Hybrid with Dispersion | Includes empirical dispersion corrections, suitable for systems with non-covalent interactions. |

| M06-2X | Hybrid Meta-GGA | High amount of exact exchange, good for thermochemistry and kinetics. |

| Basis Set |

| 6-311+G(d,p) | Pople-style | Triple-zeta quality with diffuse and polarization functions for enhanced accuracy. |

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the most stable orientation of the 4-methoxybenzoyl group relative to the thiophene ring. The rotational barrier around the single bond connecting the carbonyl carbon and the thiophene ring is a key aspect of its conformational flexibility.

Studies on similar 2-amino-3-benzoylthiophenes have highlighted the importance of conformational analysis in understanding their biological activity. nih.gov For this compound, theoretical calculations would predict the dihedral angle between the plane of the thiophene ring and the benzoyl group. It is expected that a non-planar conformation is more stable due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen on the adjacent carbon of the thiophene ring. Computational methods can map the potential energy surface as a function of this dihedral angle to identify the global energy minimum and any local minima, as well as the energy barriers for interconversion between different conformers.

Electronic Structure Analysis

The electronic properties of a molecule are governed by the distribution and energies of its electrons, which can be effectively described using molecular orbital theory.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic transitions of a molecule.

For this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring and the methoxy (B1213986) group, which act as electron-donating moieties. The LUMO, on the other hand, is anticipated to be concentrated on the electron-withdrawing benzoyl group, particularly the carbonyl function and the phenyl ring. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character upon electronic excitation.

Table 2: Predicted Localization of Frontier Molecular Orbitals in this compound

| Molecular Orbital | Predicted Primary Localization |

|---|---|

| HOMO | Thiophene ring, Methoxy group (electron-donating parts) |

| LUMO | Benzoyl group (carbonyl and phenyl ring; electron-withdrawing part) |

Evaluation of HOMO-LUMO Energy Gaps and their Chemical Significance

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small energy gap is indicative of a molecule that is more easily polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In a study of a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO-LUMO energy gap was calculated to be 4.9266 eV using the B3LYP/6-311G(d,p) level of theory. mdpi.com For this compound, a similar range for the energy gap would be expected. The magnitude of this gap influences the molecule's electronic absorption properties, with a smaller gap generally corresponding to absorption at longer wavelengths.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MESP surface is expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential. Conversely, the hydrogen atoms of the aromatic rings would be characterized by regions of positive potential (blue). This analysis helps in understanding the intermolecular interactions the molecule can engage in, such as hydrogen bonding. iucr.orgresearchgate.net

Mulliken Charge Distribution and Natural Bond Orbital (NBO) Analysis

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, offering insights into the distribution of electron density and identifying potential sites for electrophilic and nucleophilic attack. This analysis is derived from the molecular orbital wave function.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the electronic structure by describing the bonding in terms of localized electron-pair "natural bond orbitals." This method allows for the investigation of intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule. A detailed NBO analysis for this compound would quantify the donor-acceptor interactions between filled and vacant orbitals.

Despite the utility of these methods, specific published data from Mulliken charge and NBO analyses for this compound could not be located.

Prediction and Simulation of Spectroscopic Properties

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can be simulated using quantum chemical calculations, typically employing Density Functional Theory (DFT). These simulations predict the vibrational frequencies and intensities of the normal modes of a molecule. The calculated spectra are invaluable for assigning the bands observed in experimental spectra to specific molecular vibrations, such as the stretching of the carbonyl group, C-H bonds, and the vibrations of the thiophene and phenyl rings. A potential energy distribution (PED) analysis is often performed to provide a quantitative assignment of each vibrational mode.

A comprehensive theoretical vibrational analysis with specific frequency and intensity data for this compound is not available in the surveyed literature.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. This approach calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, such simulations would identify the key electronic transitions, likely π → π* transitions within the conjugated system formed by the thiophene and methoxybenzoyl moieties, that give rise to its characteristic absorption bands.

Specific simulated UV-Vis spectra, excitation energies, and oscillator strengths for this compound have not been reported in the available scientific literature.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts (both ¹H and ¹³C) can be predicted. These theoretical chemical shifts are highly valuable for the structural elucidation of molecules and for assigning the signals in experimental NMR spectra. For this compound, GIAO calculations would help in the precise assignment of the proton and carbon signals of the thiophene and methoxyphenyl rings.

A detailed theoretical study reporting the computed ¹H and ¹³C NMR chemical shifts for this compound using the GIAO method is not present in the reviewed literature.

Analysis of Chemical Reactivity Descriptors

Global reactivity descriptors, such as ionization potential (IP) and electron affinity (EA), are fundamental in understanding the chemical reactivity of a molecule. The ionization potential is the energy required to remove an electron, indicating the molecule's ability to act as an electron donor. The electron affinity is the energy released when an electron is added, reflecting its capacity to act as an electron acceptor. These values can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopmans' theorem.

Specific calculated values for the ionization potential and electron affinity of this compound are not available in the scientific literature surveyed.

Electronegativity and Chemical Potential

Electronegativity (χ) is a fundamental chemical property that describes the tendency of an atom or a functional group to attract electrons. In the context of molecular orbital theory, and as defined by Robert S. Mulliken, the electronegativity of a molecule is the negative of its chemical potential (μ). The chemical potential, in turn, represents the escaping tendency of electrons from a stable system. For a molecule, it is the first derivative of the total energy with respect to the number of electrons at a constant external potential.

Within the framework of Density Functional Theory (DFT), these parameters can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chemical potential is estimated as the average of the HOMO and LUMO energies. A negative chemical potential indicates that the molecule is stable and will not spontaneously decompose.

The introduction of the 4-methoxybenzoyl group at the 3-position of the thiophene ring significantly influences these properties. The thiophene ring itself is an electron-rich aromatic system. The benzoyl group, containing an electron-withdrawing carbonyl moiety, tends to decrease the electron density of the thiophene ring. However, the methoxy group in the para position of the benzene (B151609) ring is an electron-donating group, which can partially counteract the effect of the carbonyl group through resonance. The interplay of these electronic effects determines the final values of electronegativity and chemical potential for the entire molecule.

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = -μ | A measure of the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a molecule. |

Molecular Hardness and Softness

Molecular hardness (η) and softness (S) are concepts that provide insight into the reactivity and stability of a molecule. According to Ralph Pearson's Hard and Soft Acids and Bases (HSAB) theory, hard molecules have a large energy gap between their HOMO and LUMO, making them less reactive and more stable. Conversely, soft molecules have a small HOMO-LUMO gap, indicating higher reactivity.

In computational chemistry, molecular hardness is approximated as half the difference between the ionization potential and the electron affinity. Using Koopmans' theorem, this can be related to the HOMO and LUMO energies. Molecular softness is simply the reciprocal of hardness. A higher value of hardness suggests greater resistance to changes in its electron distribution.

For this compound, the combination of the electron-rich thiophene, the electron-withdrawing carbonyl group, and the electron-donating methoxy group will modulate the HOMO-LUMO gap. The extent of this modulation, and thus the resulting hardness and softness, can be precisely determined through quantum chemical calculations.

| Parameter | Formula | Description |

| Molecular Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A measure of a molecule's resistance to a change in its electron configuration. |

| Molecular Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) provides a quantitative measure of a molecule's ability to act as an electrophile, i.e., its capacity to accept electrons. It is a function of both the chemical potential and the hardness of the molecule. A higher electrophilicity index indicates a greater capacity to accept electrons and thus a stronger electrophile. The carbonyl carbon of the benzoyl group in this compound is a primary electrophilic site.

Conversely, the nucleophilicity index (N) quantifies a molecule's ability to act as a nucleophile by donating electrons. While there are several proposed definitions for a nucleophilicity index, one common approach relates it to the HOMO energy. The electron-rich thiophene ring, particularly the sulfur atom and the unsubstituted carbon atoms, can be considered nucleophilic centers.

The electrophilicity of the carbonyl carbon is influenced by the electronic nature of both the thiophene and the methoxy-substituted benzene ring. The electron-donating character of the methoxy group can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl group. Computational studies are essential to quantify these effects and predict the molecule's reactivity in polar reactions.

| Parameter | Formula | Description |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. |

| Nucleophilicity Index (N) | N ∝ EHOMO | A measure of a molecule's ability to donate electrons. |

Reactivity and Reaction Mechanisms

Electrophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is inherently electron-rich and thus more susceptible to electrophilic aromatic substitution (SEAr) than benzene (B151609). However, the presence of the electron-withdrawing 4-methoxybenzoyl group at the 3-position deactivates the ring towards electrophilic attack.

The directing effect of this substituent is crucial in determining the regioselectivity of substitution. In electrophilic substitution of substituted thiophenes, attack at the α-positions (C2 and C5) is generally favored due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex). The 3-(4-methoxybenzoyl) group deactivates the adjacent C2 and C4 positions. Consequently, electrophilic attack is predicted to occur predominantly at the C5 position, which is the least deactivated α-position. uoanbar.edu.iqresearchgate.net

| Position of Attack | Activating/Deactivating Influence | Predicted Outcome |

| C2 | α-position (activated), but ortho to deactivating CO group (deactivated) | Minor product |

| C4 | β-position (less reactive), ortho to deactivating CO group (deactivated) | Minor product |

| C5 | α-position (activated), para to deactivating CO group (least deactivated) | Major product |

Nucleophilic Reaction Pathways

While aromatic rings are typically electron-rich and resist nucleophilic attack, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The benzoyl group on the thiophene ring in 3-(4-Methoxybenzoyl)thiophene serves this purpose, activating the ring for attack by nucleophiles.

The SNAr mechanism is generally a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. uoanbar.edu.iqnih.gov For this compound, if a suitable leaving group were present on the ring (e.g., a halide at the C2 or C5 position), the molecule would be susceptible to nucleophilic displacement. The electron-withdrawing carbonyl group would effectively stabilize the negative charge of the Meisenheimer intermediate, particularly if the attack occurs at the C2 or C5 positions, allowing for delocalization of the charge onto the oxygen atom. nih.govnih.gov

Photoreactivity and Photoisomerization Processes

Aryl thienyl ketones, including this compound, exhibit distinct photochemical reactivity. Spectroscopic studies indicate that 3-benzoylthiophene (B1295597) derivatives possess a lowest-energy excited state that is an n,π* triplet associated with the carbonyl group. cdnsciencepub.comacs.org This electronic configuration is central to their photoreactivity.

Upon irradiation, particularly in the presence of alkenes such as isobutylene, these compounds undergo photocycloaddition at the carbonyl group. cdnsciencepub.com This reaction, known as the Paterno-Büchi reaction, proceeds via the excited triplet state of the ketone, leading to the formation of thermally unstable oxetanes. cdnsciencepub.com Furthermore, under hydrogen-donating conditions (e.g., in isopropanol), the excited carbonyl group can abstract a hydrogen atom, initiating subsequent radical reactions. cdnsciencepub.com While Z/E photoisomerization is a known process for some related thienyl derivatives, the primary documented photoreaction for 3-benzoylthiophenes involves the carbonyl group. cdnsciencepub.combeilstein-journals.org

Intramolecular Charge Transfer (ICT) Characteristics

The molecular structure of this compound features an electron-donating moiety (the thiophene ring and the methoxy (B1213986) group on the phenyl ring) connected to an electron-accepting moiety (the carbonyl group). This donor-π-acceptor arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

When the molecule absorbs a photon, an electron is promoted from a high-energy occupied molecular orbital, largely centered on the donor part, to a low-energy unoccupied molecular orbital, primarily located on the acceptor part. This results in an excited state with significant charge separation, possessing a much larger dipole moment than the ground state. nih.gov In some flexible donor-acceptor systems, this charge transfer is accompanied by a twisting of the single bond connecting the donor and acceptor groups, leading to a stabilized, emissive state known as a twisted intramolecular charge transfer (TICT) state.

Solvent Effects on Reactivity and Electronic Structure

The ICT character of this compound makes its electronic and photophysical properties highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a solute (i.e., a shift in its absorption or emission spectra) with a change in solvent polarity. wikipedia.org

In nonpolar solvents, the ground state and the excited state are stabilized to a similar, minimal extent. As solvent polarity increases, the highly polar ICT excited state is stabilized to a much greater extent than the less polar ground state. This differential stabilization lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov This positive solvatochromism is a defining characteristic of molecules with significant ICT character. nih.govwikipedia.org The magnitude of this shift can be analyzed using models like the Lippert-Mataga equation to estimate the change in dipole moment between the ground and excited states. nih.gov

The following table illustrates the expected solvatochromic effect on the emission wavelength of a compound with ICT characteristics similar to this compound.

Photophysical Properties and Optoelectronic Characterization

Absorption and Emission Spectroscopy in Solution and Solid State

The interaction of 3-(4-Methoxybenzoyl)thiophene with light is characterized by its absorption and emission spectra. In solution, the absorption spectrum is influenced by the solvent environment. Studies on similar thiophene-based copolymers have shown that the absorption spectra in solvents of varying polarity are nearly identical, with only minor shifts, suggesting the absence of significant aggregation in the solution state. mdpi.com However, a red-shift in the absorption spectra is often observed when transitioning from a solution to a solid thin film. mdpi.com This phenomenon indicates enhanced interchain interactions, such as π–π stacking, in the solid state, which is beneficial for charge transport in optoelectronic devices. mdpi.com

For instance, in a study of related thiophene-based copolymers, the absorption spectra of thin films were found to be red-shifted by as much as 40 nm compared to their solution spectra. mdpi.com The emission spectra of these materials also exhibit a significant Stokes shift, which is the difference between the absorption and emission maxima. Large Stokes shifts are indicative of multiple processes occurring to stabilize the first excited state. mdpi.com

Solvatochromic Effects and Polarity Studies

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is a strong indicator of changes in the electronic distribution of a molecule upon excitation and can be used to probe the polarity of its environment. For many donor-π-acceptor (D-π-A) chromophores containing thiophene (B33073) moieties, a positive solvatochromism is observed. researchgate.netresearchgate.net This means that as the polarity of the solvent increases, the emission wavelength shifts to a longer wavelength (a red shift). This is due to the stabilization of the more polar excited state by the polar solvent molecules. researchgate.net

The ground states of some thiophene-based copolymers have been shown to be non-polar, as evidenced by the minimal changes in their low-energy absorption peaks with increasing solvent polarity. mdpi.com The significant solvatochromic shift in the fluorescence spectra of such compounds makes them potentially useful as sensors for solvent polarity. researchgate.net

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org The determination of Φf is crucial for evaluating the brightness and suitability of a fluorophore for applications such as bioimaging and organic light-emitting diodes (OLEDs).

The quantum yield is influenced by both the molecular structure and the surrounding environment, including solvent polarity and temperature. atto-tec.com For many organic fluorophores, the quantum yields are determined relative to a standard with a known quantum yield. atto-tec.comuci.edu For example, quinine sulfate in a sulfuric acid solution has historically been used as a standard, although its quantum yield is now known to be temperature-dependent. wikipedia.orgbjraylight.com

In the context of thiophene derivatives, some 4,4′-bibenzo[c]thiophene compounds have been reported to exhibit moderate fluorescence quantum yields of around 0.4 in solution. nih.gov Notably, the solid-state fluorescence quantum yield can be significantly different from that in solution, often lower due to aggregation-caused quenching. However, strategic molecular design, such as the introduction of bulky silyl groups, has been shown to result in relatively high solid-state quantum yields (e.g., 0.22 and 0.25) for some bibenzo[c]thiophene derivatives. nih.gov

Table 1: Illustrative Fluorescence Quantum Yields of Thiophene Derivatives

| Compound | State | Quantum Yield (Φf) |

|---|---|---|

| 4,4′-Bibenzo[c]thiophene Derivative 1 | Toluene Solution | ~0.4 |

| 4,4′-Bibenzo[c]thiophene Derivative 1 | Solid State | < 0.02 |

| 1,1′-Si-4,4′-Bibenzo[c]thiophene | Solid State | 0.22 |

This table is for illustrative purposes and shows data for related thiophene compounds to provide context.

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be influenced by its environment. Fluorescence lifetime imaging (FLIM) is a powerful technique that utilizes this property for enhanced contrast in imaging applications. nih.gov

For organic fluorophores, lifetimes typically range from nanoseconds to picoseconds. researchgate.net For instance, some dicarboxylic imides and oligothiophenes exhibit fluorescence lifetimes of about 3-4 ns. uni-muenchen.de The introduction of strong donor or acceptor groups can significantly alter the fluorescence lifetime. uni-muenchen.de Time-resolved fluorescence spectroscopy is used to measure these lifetimes. For example, the solid-state fluorescence lifetimes of some 4,4′-bibenzo[c]thiophene derivatives have been measured to be 1.61 ns and 2.33 ns, which are shorter than their lifetimes in a toluene solution (3.19 ns and 3.59 ns, respectively). nih.gov

Radiative and Non-Radiative Rate Constant Derivations

The de-excitation of a fluorophore can occur through radiative (fluorescence) and non-radiative pathways. The rates of these processes are described by the radiative rate constant (kr) and the non-radiative rate constant (knr), respectively. These constants are fundamental to understanding the photophysical behavior of a molecule and can be derived from the fluorescence quantum yield (Φf) and the fluorescence lifetime (τ) using the following equations:

kr = Φf / τ

knr = (1 - Φf) / τ researchgate.net

An increase in the radiative rate constant generally leads to a higher quantum yield and a shorter lifetime. nih.gov Conversely, an increase in the non-radiative rate constant leads to a lower quantum yield and a shorter lifetime. nih.gov The environment can significantly influence these rates. For example, the presence of metallic surfaces can alter the radiative decay rate of a fluorophore. nih.gov

Calculations for some 4,4′-bibenzo[c]thiophene derivatives in the solid state have yielded kr values of 1.38 × 10⁸ s⁻¹ and 9.00 × 10⁷ s⁻¹, which are comparable to their values in a toluene solution. nih.gov

Table 2: Calculated Radiative and Non-Radiative Rate Constants for Illustrative Thiophene Derivatives

| Compound | State | kr (s⁻¹) | knr (s⁻¹) |

|---|---|---|---|

| BBT-2 | Toluene Solution | 1.29 × 10⁸ | - |

| BBT-2 | Solid State | 1.38 × 10⁸ | - |

| BBT-3 | Toluene Solution | 1.00 × 10⁸ | - |

This table presents data for related bibenzo[c]thiophene compounds to provide context.

Theoretical Investigations of Photophysical Phenomena (e.g., Photoinduced Electron Transfer)

Theoretical investigations, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), provide valuable insights into the electronic structure and photophysical processes of molecules like this compound. mdpi.com These computational methods can be used to understand phenomena such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). mdpi.comresearchgate.net

PET is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. This process can lead to fluorescence quenching. mdpi.com Theoretical studies can elucidate the mechanism of such quenching by analyzing the molecular orbitals and charge transfer characteristics of the ground and excited states. mdpi.com

ICT is a common feature in D-π-A molecules, where photoexcitation leads to a significant redistribution of electron density from the donor to the acceptor moiety. researchgate.net Theoretical calculations can help to characterize the ICT state and its role in the photophysical properties of the molecule. For instance, in some thiophene-based systems, DFT calculations have shown that the highest occupied molecular orbital (HOMO) is localized on the donor part, while the lowest unoccupied molecular orbital (LUMO) is delocalized over the entire molecule, facilitating ICT upon excitation. nih.gov

Advanced Applications and Functionalization in Materials Science

Utilization in Organic Electronic Devices

The versatility of thiophene-based compounds makes them foundational in the field of organic electronics. nbinno.com The inherent π-conjugation of the thiophene (B33073) ring facilitates efficient charge delocalization, a critical characteristic for charge transport and light emission or absorption. nbinno.com The functional groups of 3-(4-Methoxybenzoyl)thiophene provide chemists with the tools to precisely modify the electronic energy levels, solubility, and stability of resulting materials, making its derivatives highly adaptable for various optoelectronic devices. nbinno.com

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are integral to the advancement of Organic Light-Emitting Diodes (OLEDs), known for their vibrant colors and energy efficiency. nbinno.com Materials derived from precursors like this compound can be engineered to serve as charge transport or emissive components within the OLED structure. nbinno.com The methoxy (B1213986) group (a methoxyphenyl, or MeOPh, group) can influence the emission wavelength and solubility of the final material, while the benzoyl moiety can be modified to tune the electronic properties and promote desirable molecular packing in the solid state.

A notable example of a related complex molecule is a donor-π-acceptor (D-π-A) type compound where a thieno[3,2-b]thiophene (B52689) π-conjugated linker bears a 4-MeOPh group. beilstein-journals.org This material, when used as an emitter in a solution-processed OLED, has demonstrated significant performance metrics, showcasing the potential of incorporating the methoxy-substituted phenyl group into OLED materials. beilstein-journals.org

Table 1: Performance of a Thienothiophene-Based OLED Emitter with a 4-MeOPh Group beilstein-journals.org

| Parameter | Value |

|---|---|

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum External Quantum Efficiency | 4.61% |

| Turn-on Voltage | 2.9 V |

| Emission Color | Green (λEL = 512 nm) |

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) represent a key area in the development of low-cost, flexible electronics, and the performance of these devices is heavily dependent on the charge transport properties of the organic semiconductor used. nbinno.com Thiophene-based materials are widely investigated for this purpose. nbinno.comnih.gov The structure of this compound offers a framework that, through further synthesis, can lead to materials with efficient charge mobility. For instance, the benzoyl group can be a site for extending the π-conjugated system, a common strategy for enhancing charge transport.

Research into fused thiophene systems, which can be synthesized from thiophene precursors, has yielded high-performance organic semiconductors. For example, a derivative of dithieno[3,2-b:2′,3′-d]thiophene has been used in single-crystal OFETs (SC-OFETs) and demonstrated excellent electrical properties. nih.gov

Table 2: Performance of a Dithieno[3,2-b:2′,3′-d]thiophene Derivative in a Single Crystal OFET nih.gov

| Parameter | Value |

|---|---|

| Highest Hole Mobility | 1.26 cm²/Vs |

| Average Hole Mobility | 0.706 cm²/Vs |

Dye-Sensitized Solar Cells (DSSC)

In the field of renewable energy, Dye-Sensitized Solar Cells (DSSCs) are a promising low-cost photovoltaic technology. mdpi.com The efficiency of DSSCs is critically dependent on the properties of the sensitizing dye. Thiophene-based dyes are extensively studied due to their excellent photo and thermal stability. mdpi.com The incorporation of a fused-thiophene unit into a sensitizer (B1316253) can lead to a red-shift of the intramolecular charge transfer band and an improvement in photovoltaic performance. mdpi.com

Derivatives of this compound can be envisioned as components of "push-pull" architectures in DSSC dyes, where the thiophene acts as part of the π-bridge, the methoxyphenyl group can be part of the donor, and the carbonyl group could be functionalized to include an acceptor/anchoring group. The methoxy group, being an electron-donating group, can enhance the electron-donating ability of the donor part of the dye molecule.

Studies on D-π-A dyes incorporating thiophene linkers have shown significant power conversion efficiencies. For example, a double D-π-A branched dye linked with a thiophene unit demonstrated a substantial enhancement in power conversion efficiency compared to its single-branched analogue, primarily by reducing charge recombination. acs.org

Table 3: Photovoltaic Performance of Representative Thiophene-Based DSSC Dyes mdpi.comacademicjournals.org

| Dye/System | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|

| Thiophene-TT unit with Benzothiadiazole | 14.81 | 0.69 | 0.69 | 7.03 |

| Fused-thiophene with cyano-substituted benzoic acid | 14.8 | 0.78 | 0.70 | 8.1 |

Role in Photonic and Sensor Applications

The exceptional photophysical properties of thiophene derivatives make them suitable for a range of photonic and sensor applications. nih.gov These materials can be designed to exhibit fluorescence, which can be modulated by the presence of specific analytes, forming the basis of chemosensors. nih.govresearchgate.net The this compound scaffold can be functionalized to create selective and sensitive fluorescent or colorimetric probes. nih.gov For instance, the carbonyl group can be reacted to introduce a receptor site for a specific ion or molecule, while the thiophene and methoxyphenyl units can act as the fluorophore.

Thiophene-based fluorescent chemosensors have been successfully developed for the detection of various metal ions and anions. mdpi.comnih.gov For example, a thiophene-based Schiff base has been shown to act as a colorimetric and fluorescent turn-on sensor for Al³⁺ and Zn²⁺ ions. nih.gov Furthermore, the integration of thiophene derivatives into covalent organic frameworks (COFs) has led to materials with applications in photocatalysis and as photosensors. nih.gov The broad absorption and emission properties of these materials are key to their function. nih.gov

Integration into Advanced Functional Materials

The chemical reactivity of this compound makes it an excellent building block for a wide array of advanced functional materials. nih.gov The thiophene ring can undergo various coupling reactions, and the benzoyl group provides a reactive site for extending the molecular structure. nih.govderpharmachemica.com This allows for the synthesis of oligomers and polymers with tailored properties for specific applications in organic electronics and photonics. wiley.com

Thiophene-based materials are crucial in the development of organic semiconductors, luminescent materials, and corrosion inhibitors. nih.govnih.gov The ability to functionalize the thiophene ring at different positions is a key factor in the vast chemical diversity of these materials. thieme-connect.com For instance, this compound can serve as a precursor for the synthesis of larger, π-conjugated systems through reactions like Suzuki or Stille coupling, after appropriate modification (e.g., halogenation of the thiophene ring). The resulting materials can exhibit enhanced electronic and optical properties suitable for a range of devices.

The synthesis of block copolymers incorporating thiophene units is another avenue for creating advanced functional materials. For example, a thiophene-functionalized oligo(2-methyl-2-oxazoline) has been reported as a precursor for amphiphilic macromonomers used in grafted conjugated polymers with potential biomedical applications. nih.gov This demonstrates the broad potential of functionalized thiophenes as precursors for complex, multifunctional material architectures.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While classical methods for the synthesis of thiophene (B33073) ketones are established, future research must focus on the development of more efficient, sustainable, and versatile synthetic routes. The limitations of current multi-step syntheses often include harsh reaction conditions, the use of hazardous reagents, and moderate yields. Future explorations should prioritize methodologies that offer improved atom economy, regioselectivity, and access to a wider diversity of derivatives.

Key areas for development include:

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Modern catalytic systems, particularly those based on palladium, copper, and nickel, offer powerful tools for C-C and C-S bond formation. organic-chemistry.org Research into novel catalyst systems could enable direct C-H functionalization of the thiophene ring, bypassing the need for pre-functionalized starting materials like halogenated thiophenes. organic-chemistry.orgmdpi.com Furthermore, tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy for constructing the core structure or its analogues. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the products. organic-chemistry.org Future studies should systematically explore MAOS for key steps in the synthesis of 3-(4-Methoxybenzoyl)thiophene, such as in Paal-Knorr type condensations or coupling reactions. organic-chemistry.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, scalability, and reproducibility. Developing flow-based syntheses for this class of compounds would be a significant step towards more sustainable and industrially viable production.

One-Pot Procedures: Designing synthetic cascades that minimize intermediate purification steps is a major goal. For instance, a one-pot method involving a tandem thio-Michael addition, oxidative annulation, and migration could provide rapid access to highly functionalized thiophene cores. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Novel Metal Catalysis | High efficiency, direct C-H activation, access to diverse analogues. | Developing phosphine-free catalysts, exploring tandem reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. | Optimization of Paal-Knorr and coupling reactions under microwave conditions. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Translation of batch syntheses to continuous flow systems. |

| One-Pot Procedures | Improved atom and step economy, reduced waste. | Designing multi-step reaction cascades without isolating intermediates. |

Exploration of Advanced Spectroscopic Probes

Standard spectroscopic techniques such as NMR and mass spectrometry have been fundamental in confirming the structure of this compound. However, to fully understand its electronic behavior, intermolecular interactions, and potential applications in materials science, more advanced spectroscopic probes are required.

Future research should leverage sophisticated techniques to build a comprehensive structure-property profile:

Ultrafast Transient Absorption Spectroscopy: This technique can probe the excited-state dynamics of the molecule on femtosecond to picosecond timescales. Such studies are crucial for understanding the photophysical processes that would govern its performance in optoelectronic applications, such as organic photovoltaics or light-emitting diodes.

Solid-State NMR (ssNMR): While solution-state NMR provides information about the molecule's structure in an isotropic environment, ssNMR can reveal details about its conformation, packing, and intermolecular interactions in the solid state. This is particularly important for understanding the properties of crystalline materials.

Terahertz (THz) Spectroscopy: THz spectroscopy is sensitive to low-frequency vibrational modes and intermolecular interactions, such as hydrogen bonding and van der Waals forces. It can provide unique insights into the crystal lattice dynamics and polymorphism of thiophene derivatives.

Advanced Mass Spectrometry Techniques: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can provide information about the three-dimensional shape of molecules and their complexes in the gas phase, offering another layer of structural characterization beyond simple mass-to-charge ratio.

Deeper Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful predictive tool for understanding the link between the molecular structure of this compound and its macroscopic properties. While initial modeling may focus on geometry optimization, future research must employ more sophisticated computational methods to guide the design of new materials.

Key avenues for computational exploration include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are essential for accurately predicting electronic structures, frontier molecular orbital (FMO) energies (HOMO and LUMO), and absorption/emission spectra. jksus.orgresearchgate.net Such calculations can elucidate intramolecular charge transfer (ICT) characteristics, which are vital for nonlinear optical (NLO) properties and performance in electronic devices. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into their conformational flexibility, solvation, and interactions within a larger assembly. For materials science applications, MD can be used to predict how molecules will pack in a crystal or aggregate in a thin film, which profoundly influences properties like charge carrier mobility.

Machine Learning (ML) and Artificial Intelligence (AI): By training algorithms on existing experimental and computational data, ML models can rapidly predict the properties of new, unsynthesized analogues. Techniques like Bayesian Optimization can be incorporated into simulations to efficiently search the vast chemical space for structures with desired properties, accelerating the discovery of novel materials.

| Technique | Predicted Properties | Application in Research |

|---|---|---|

| DFT/TD-DFT | Electronic structure, HOMO/LUMO levels, optical spectra, charge transfer. researchgate.net | Guiding the design of molecules for optoelectronics and NLO. |

| Molecular Dynamics (MD) | Crystal packing, thin-film morphology, conformational dynamics. | Predicting charge transport properties in organic semiconductors. |

| Machine Learning (ML) | High-throughput screening of properties (e.g., solubility, bioactivity). | Accelerating the discovery of new functionalized analogues. |

Design and Synthesis of New Functionalized Analogues for Specific Applications

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new functionalized molecules. By systematically modifying different parts of the molecule, its electronic, optical, and biological properties can be finely tuned for specific applications.

Future research should focus on a rational design approach:

Modification of the Thiophene Ring: Introducing electron-donating or electron-withdrawing groups onto the thiophene ring can modulate the molecule's HOMO and LUMO energy levels, thereby tuning its electrochemical and optical properties. jksus.org Furthermore, extending the π-conjugated system by fusing the thiophene with other aromatic rings (e.g., to form thieno[3,2-b]thiophenes) is a proven strategy for developing high-performance organic semiconductors. mdpi.com

Alteration of the Benzoyl Moiety: The 4-methoxybenzoyl group can be replaced with other substituted aryl groups to investigate structure-activity relationships (SAR). For example, in the context of medicinal chemistry, analogues containing different substituents on the phenyl ring have been synthesized to optimize antiproliferative activity against cancer cell lines. nih.govnih.govnih.gov

Bioisosteric Replacement and Linker Modification: The carbonyl linker between the two rings can be replaced with other functional groups (e.g., sulfone, double bonds, amino linkers) to alter the molecule's geometry and electronic communication between the thiophene and phenyl moieties. acs.org In drug design, replacing the thiophene with other heterocycles like thiazole or oxazole has been explored to create novel anticancer agents that inhibit tubulin polymerization. nih.govacs.org

Development of Polymeric Materials: The molecule can be functionalized with polymerizable groups to serve as a monomer for the synthesis of novel conjugated polymers. Such polymers could find applications in organic electronics, leveraging the inherent semiconducting nature of the thiophene core. researchgate.net

By pursuing these unexplored avenues, the scientific community can build upon the current knowledge of this compound to develop a new generation of molecules and materials with tailored properties and functions.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to identify incomplete conversions.

- Adjust stoichiometry of iodine (2 eq.) and reaction time (3–12 hours) to balance yield and side-product formation .

Structural Characterization

Q: What advanced techniques are recommended for resolving the crystal structure and electronic properties of this compound derivatives?

A:

- X-ray crystallography : Use SHELXTL or SHELXL for structure refinement. reports orthorhombic crystal systems (space group P2₁2₁2₁) with lattice parameters a = 5.0364 Å, b = 16.716 Å, c = 23.040 Å. Hydrogen bonding and trans-cis configurations around the thiophene ring are key to structural stability .

- Spectroscopy :

Advanced Data Contradiction Analysis

Q: How should researchers reconcile discrepancies between computational predictions and experimental data (e.g., bond lengths, electronic spectra) for this compound?

A:

- Computational validation : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electronic transitions. Compare results with experimental UV-Vis spectra (e.g., provides thiophene π→π* transition data).

- Error sources :

Regioselective Functionalization

Q: What strategies ensure regioselective functionalization of the thiophene ring in this compound derivatives?

A:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to direct electrophilic substitution to the 5-position .

- Cross-coupling : Use palladium catalysts with bulky ligands (e.g., SPhos) to favor coupling at less hindered positions. highlights iodine-directed coupling for benzo[b]thiophene systems .

- Temperature control : Lower temperatures (−78°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products .

Thermodynamic and Stability Analysis

Q: How can researchers assess the thermal stability and decomposition pathways of this compound under varying conditions?

A:

- Thermogravimetric analysis (TGA) : Measure weight loss at 10°C/min under nitrogen. Thiophene derivatives typically degrade above 200°C, with mass loss correlating to methoxy group elimination .

- DSC : Identify phase transitions (e.g., melting points ~150–180°C) and exothermic decomposition peaks .

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition steps .